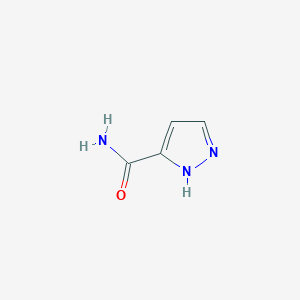

1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYCHCAYYYRJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570380 | |

| Record name | 1H-Pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33064-36-7 | |

| Record name | 1H-Pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-pyrazole-3-carboxamide from Diketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis of 1H-pyrazole-3-carboxamides, with a primary focus on their preparation from 1,3-diketone precursors and their derivatives. The classical Knorr pyrazole synthesis and its modern variations are detailed, offering a direct and versatile route to this important class of molecules. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant biological pathways to aid researchers in the design and execution of synthetic strategies targeting 1H-pyrazole-3-carboxamides.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for the construction of the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

A significant advantage of this method is the ready availability of a wide variety of 1,3-diketones and hydrazine derivatives, allowing for the synthesis of a diverse library of substituted pyrazoles.[4] However, when using unsymmetrical 1,3-diketones, the reaction can lead to the formation of two regioisomers, which can be a limitation.[5]

For the direct synthesis of 1H-pyrazole-3-carboxamides, the ideal starting material is a β-ketoamide (a 1,3-dicarbonyl derivative where one of the carbonyl groups is part of an amide). The cyclocondensation of a β-ketoamide with hydrazine or its derivatives provides a direct route to the target this compound core.

Reaction Mechanism and Workflow

The synthesis of a this compound from a β-ketoamide and hydrazine follows a well-established reaction pathway. The general workflow involves the reaction of the β-ketoamide with a hydrazine, typically in a suitable solvent and often with acid or base catalysis, followed by workup and purification of the resulting pyrazole.

General Reaction Mechanism

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the β-ketoamide, leading to a hemiaminal intermediate. Subsequent dehydration forms a hydrazone. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, initiating an intramolecular cyclization. A final dehydration step results in the formation of the aromatic pyrazole ring.

Caption: General reaction mechanism for the synthesis of 1H-pyrazole-3-carboxamides.

Experimental Workflow

A typical experimental workflow for the synthesis of 1H-pyrazole-3-carboxamides from β-ketoamides is outlined below. This workflow can be adapted based on the specific substrates and desired scale of the reaction.

Caption: A typical experimental workflow for pyrazole-3-carboxamide synthesis.

Experimental Protocols and Data

This section provides a detailed experimental protocol for the synthesis of a celecoxib analogue, a well-known COX-2 inhibitor featuring a 1,5-diaryl-1H-pyrazole core. While the example is a sulfonamide, the synthetic principles are directly translatable to the synthesis of 1H-pyrazole-3-carboxamides. The synthesis involves a Claisen condensation to form the 1,3-diketone, followed by cyclocondensation with a hydrazine derivative.[6][7]

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (A 1,3-Diketone Intermediate)

This procedure describes the Claisen condensation to form the 1,3-diketone precursor.[6]

-

Step 1: In a solution of sodium (5.7 g, 0.25 mol) in methanol (80 mL), add ethyl trifluoroacetate (22 mL, 0.16 mol).

-

Step 2: To the resulting solution, add a solution of 4-methylacetophenone (21 g, 0.15 mol) in methanol (40 mL) over 30 minutes.

-

Step 3: Stir the reaction mixture for 10 hours at 80 °C.

-

Step 4: Evaporate the solvent to dryness.

-

Step 5: Dissolve the resulting sodium salt in water (50 mL), acidify with 1 N HCl (120 mL), and extract with ethyl acetate (3 x 80 mL).

-

Step 6: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1,3-diketone.

Synthesis of a Celecoxib Analogue

This procedure details the cyclocondensation of the 1,3-diketone with a hydrazine derivative to form the pyrazole ring.[6]

-

Step 1: A solution of 4-(methylsulfonylphenyl)hydrazine hydrochloride (20 mmol) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (18.2 mmol) in 95% ethanol (225 mL) is heated at reflux with stirring for 20 hours.[8]

-

Step 2: After cooling to room temperature, the reaction mixture is concentrated in vacuo.

-

Step 3: The residue is taken up in a mixture of ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Step 4: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

Step 5: The crude product is purified by recrystallization or column chromatography to afford the desired 1,5-diarylpyrazole.

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Methanol, 80 °C, 10 h | Good | - | [6] |

| Celecoxib | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfonamidophenylhydrazine hydrochloride | Methanol, 65 °C, 10 h | >80 | - | [9] |

| Celecoxib Analogue | 1-(4-Methanesulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazole | FSO₂CF₂COOH, NaHCO₃, Acetonitrile, reflux | 52 | 190-192 | [8] |

Biological Relevance and Signaling Pathways

This compound derivatives are of significant interest in drug discovery due to their ability to act as potent inhibitors of various protein kinases.[5][10] Aberrant kinase activity is a hallmark of many diseases, particularly cancer. By inhibiting specific kinases, these compounds can modulate signaling pathways that control cell growth, proliferation, and survival.

One such critical pathway is the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers. Akt (also known as Protein Kinase B) is a serine/threonine kinase that plays a central role in this pathway. Several pyrazole-furan carboxamide analogues have been developed as potent inhibitors of Akt1.[5]

Simplified Akt Signaling Pathway

The diagram below illustrates a simplified representation of the Akt signaling pathway and the point of inhibition by pyrazole-3-carboxamide-based inhibitors.

Caption: Simplified Akt signaling pathway and inhibition by pyrazole-3-carboxamides.

Conclusion

The synthesis of 1H-pyrazole-3-carboxamides from 1,3-diketone precursors, particularly β-ketoamides, represents a robust and versatile strategy for accessing this medicinally important scaffold. The Knorr pyrazole synthesis and its variations offer a straightforward and efficient means of constructing the pyrazole core. By understanding the underlying reaction mechanisms and leveraging the detailed experimental protocols provided, researchers can effectively synthesize and explore the therapeutic potential of novel this compound derivatives. The continued development of these compounds as potent and selective kinase inhibitors holds significant promise for the future of targeted therapies.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring substituted with a carboxamide group. This core structure is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of activities. Derivatives of this compound have been extensively investigated as kinase inhibitors, showcasing their potential in the development of targeted therapies for diseases such as cancer.[1][2] A thorough understanding of the fundamental physicochemical properties of the parent compound is crucial for the rational design and development of new derivatives with optimized pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its relevance in medicinal chemistry.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for derivatives, specific experimentally determined values for the parent compound are not consistently reported in the literature. The data presented here is a combination of supplier information and predicted values, which should be considered with appropriate caution.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 33064-36-7 | [3][4] |

| Molecular Formula | C₄H₅N₃O | [3] |

| Molecular Weight | 111.10 g/mol | [3] |

| Melting Point | 159-160 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 469.6 °C at 760 mmHg | ChemSrc[4] |

| Density (Predicted) | 1.4 g/cm³ | ChemSrc[4] |

| pKa | Not Experimentally Determined | N/A |

| Water Solubility | Not Experimentally Determined | N/A |

| LogP (Predicted) | Not Available | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information gleaned from the characterization of pyrazole-3-carboxamide derivatives.[5][6][7]

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. The open capillary tube method is a standard technique for this determination.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in a given solvent. Potentiometric titration is a precise method for its determination.

Workflow for pKa Determination

Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Water Solubility Determination

Caption: Workflow for determining the aqueous solubility of a compound using the shake-flask method.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the amide group. The chemical shifts and coupling patterns of the pyrazole ring protons are characteristic of their electronic environment. The amide protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group will typically appear at a downfield chemical shift. The chemical shifts of the pyrazole ring carbons are also diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as vibrations associated with the pyrazole ring. For pyrazole-carboxamide derivatives, N-H stretching vibrations are typically observed in the range of 3427–3224 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (111.10). The fragmentation pattern would likely involve cleavage of the carboxamide group and fragmentation of the pyrazole ring.

Role in Signaling Pathways

While this compound itself is not widely reported as a modulator of specific signaling pathways, its core structure is a critical component in the design of various kinase inhibitors. Numerous studies have demonstrated that derivatives of this compound can potently and selectively inhibit kinases that are key players in cancer cell proliferation and survival.[1][2]

Logical Relationship of this compound in Drug Discovery

Caption: The central role of the this compound scaffold in the drug discovery process for kinase inhibitors.

Conclusion

This compound serves as a foundational building block in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide has summarized the available physicochemical data, provided standardized experimental protocols for their determination, and highlighted the importance of this scaffold in drug discovery. While there is a need for more comprehensive experimental characterization of the parent compound, the information presented herein offers a valuable resource for researchers and scientists working with this important class of molecules. Further studies to experimentally determine the pKa, water solubility, and to obtain a complete set of spectral data for this compound are warranted to facilitate the continued development of novel therapeutics based on this versatile scaffold.

References

- 1. Novel this compound derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 3. file.leyan.com [file.leyan.com]

- 4. This compound | CAS#:33064-36-7 | Chemsrc [chemsrc.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of Novel Pyrazole Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize novel pyrazole carboxamide derivatives, a class of compounds with significant potential in drug discovery and development. The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data. This guide details the experimental protocols for key spectroscopic methods, presents exemplary data in a structured format, and illustrates relevant workflows and biological pathways.

Core Spectroscopic Techniques

The primary methods for the structural characterization of novel pyrazole carboxamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information to build a comprehensive understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for pyrazole carboxamides include the amide N-H proton, aromatic protons on the pyrazole and substituent rings, and protons of alkyl groups.

-

¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. Characteristic signals include the carbonyl carbon of the carboxamide group and the carbons of the pyrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole carboxamides, key vibrational bands include:

-

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

-

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1690 cm⁻¹.

-

N-H bending (Amide II band): Occurs in the region of 1510-1570 cm⁻¹.

-

C-N stretching: Observed around 1200-1400 cm⁻¹.

-

Aromatic C=C and C-H stretching and bending: Multiple bands at various frequencies indicating the presence of aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of novel pyrazole carboxamides. Instrument parameters and sample preparation may need to be optimized for specific compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole carboxamide derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the deuterated solvent signal.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: The analysis is performed on an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (High-Resolution - HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Choose an appropriate ionization technique, most commonly Electrospray Ionization (ESI), which is a soft ionization method suitable for polar and thermally labile molecules.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

-

The instrument is calibrated to ensure high mass accuracy. The data is processed to determine the exact mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺), which is then used to calculate the elemental composition.

-

Data Presentation

The following tables summarize representative spectroscopic data for a selection of novel pyrazole carboxamide derivatives found in the literature.

Table 1: ¹H NMR Spectroscopic Data for Selected Pyrazole Carboxamides

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1e | CDCl₃ | 8.91 (s, 1H), 8.53–8.51 (d, J = 9.6 Hz, 1H), 8.18 (s, 1H), 8.18–8.16 (d, J = 8.8 Hz, 1H), 7.82–7.80 (d, J = 8.4 Hz, 1H), 7.77–7.75 (d, J = 8.0 Hz, 1H), 7.65–7.61 (t, J = 7.2 Hz, 1H), 7.48–7.40 (m, 2H), 7.11–7.07 (t, J = 8.0 Hz, 1H), 2.53 (s, 3H)[2] |

| 1g | CDCl₃ | 8.75 (s, 1H), 8.54–8.52 (d, J = 8.8 Hz, 1H), 8.22–8.20 (d, J = 8.8 Hz, 1H), 8.14 (s, 1H), 7.84–7.82 (d, J = 8.8 Hz, 1H), 7.81–7.79 (d, J = 8.8 Hz, 1H), 7.69–7.65 (t, J = 8.8 Hz, 1H), 7.50–7.44 (m, 2H), 7.06–7.02 (m, 2H), 2.55 (s, 3H)[2] |

| 1m | CDCl₃ | 8.94 (s, 1H), 8.56–8.54 (d, J = 8.0 Hz, 1H), 8.29 (s, 1H), 8.22–8.20 (d, J = 8.0 Hz, 1H), 7.87–7.85 (d, J = 8.4 Hz, 1H), 7.81–7.79 (d, J = 8.0 Hz, 1H), 7.70–7.66 (t, J = 8.0 Hz, 1H), 7.54 (m, 5H), 7.48–7.44 (d, J = 8.0 Hz, 1H)[2] |

| 4a | DMSO-d₆ + 5% CF₃SO₃H | 10.33 (s, 1H, NH), 7.97 (d, J = 8.5 Hz, 2H, Ar), 7.79 (d, J = 8.5 Hz, 2H, Ar), 7.68 (d, J = 7.7 Hz, 1H, Ar), 7.33 (s, 1H, Ar), 7.22–7.16 (m, 1H, Ar), 6.98 (d, J = 8.0 Hz, 1H, Ar), 6.92–6.86 (m, 1H, Ar)[3] |

| 15 | DMSO-d₆ | 10.36 (s, 1H, NH), 8.02 (d, J = 8.5 Hz, Ar), 7.76 (d, J = 8.5 Hz, Ar), 7.34 (s, Ar), 4.18 (s, NCH₃), 3.85 (s, OCH₃), 3.79 (s, OCH₃), 3.62 (s, CH₃)[3] |

Table 2: ¹³C NMR Spectroscopic Data for Selected Pyrazole Carboxamides

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1e | CDCl₃ | 161.9, 159.6, 157.1, 157.0, 151.2, 146.4, 139.9, 138.6, 131.6, 131.5, 131.4, 130.0, 127.6, 127.1, 126.3, 125.1, 115.2, 114.6, 112.5, 112.3, 10.9[2] |

| 1g | CDCl₃ | 164.4, 164.3, 161.9, 158.4, 155.7, 151.1, 146.4, 145.6, 139.4, 138.7, 130.1, 130.0, 127.6, 127.0, 126.3, 125.2, 115.2, 114.5, 112.4, 112.2, 105.4, 105.2, 104.9, 11.2[2] |

| 1m | CDCl₃ | 161.0, 150.8, 142.1, 138.7, 138.2, 130.0, 129.5, 129.2, 127.6, 127.4, 126.5, 126.2, 125.3, 119.6, 117.9, 114.8, 114.6[2] |

| 4a | DMSO-d₆ + 5% CF₃SO₃H | 160.41, 154.78, 144.61, 143.78, 142.14, 138.96, 130.08, 127.93, 126.94, 120.27, 119.85, 116.82, 116.28, 105.62[3] |

Table 3: FT-IR Spectroscopic Data for Selected Pyrazole Carboxamides

| Compound | ν (cm⁻¹) | Assignment | Reference |

| 6 | 3427, 3252 | N-H stretching | [4] |

| 3062, 3027 | Aromatic C-H stretching | [4] | |

| 1687, 1669 | C=O stretching | [4] | |

| 1641–1447 | Aromatic C=C and C=N stretching | [4] | |

| 1332, 1158 | S=O stretching | [4] | |

| 5 | 3460 | O-H stretching | [5] |

| 1668 | C=O stretching (Amide I) | [5] | |

| 1508 | N-H bending (Amide II) | [5] | |

| 682 | C-H bending | [5] |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyrazole Carboxamides

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| 1m | ESI-TOF | 393.0351 [M+H]⁺ | 393.0355 | C₁₉H₁₄BrN₄O | [2] |

| 4a | APCI | 359.0 [M+H]⁺ | 357.0 [M-H]⁻ | C₁₆H₁₄N₄O₄S | [3] |

| 13 | APCI | 401.0 [M+H]⁺ | 399.0 [M-H]⁻ | C₁₉H₂₀N₄O₄S | [3] |

Visualizations

The following diagrams illustrate the general workflow for the characterization of novel pyrazole carboxamides and a representative signaling pathway that can be targeted by these compounds.

Biological Significance and Therapeutic Potential

The interest in pyrazole carboxamides stems from their diverse biological activities. Many derivatives have been investigated for their potential as:

-

Anticancer Agents: By inhibiting protein kinases such as CK2 and AKT, or by modulating signaling pathways like the Wnt/β-catenin pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2][6][7] Some have also shown promise as inhibitors of fibroblast growth factor receptors (FGFRs).[8]

-

Antimicrobial Agents: Pyrazole carboxamides have demonstrated activity against a range of bacteria and fungi. Their mechanisms of action can include the disruption of the bacterial cell wall, inhibition of DNA gyrase, or inhibition of succinate dehydrogenase (SDH) in fungi.[9][10]

-

Enzyme Inhibitors: Beyond cancer and infectious diseases, these compounds have been designed as selective inhibitors of enzymes like carbonic anhydrase and cholinesterases, suggesting potential applications in treating glaucoma and neurodegenerative diseases.[3][4][11]

The continued exploration and characterization of novel pyrazole carboxamides are crucial for the development of new therapeutic agents. The spectroscopic techniques outlined in this guide are fundamental to this endeavor, providing the necessary tools for robust and reliable chemical analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of Pyrazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of pyrazole-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.[3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyrazole-based compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in the table below.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Chalcones | MCF-7 (Breast) | 5.8 - 9.3 | [2] |

| HeLa (Cervical) | 9.8 | [2] | |

| A549 (Lung) | 8.0 | [2] | |

| Polysubstituted Pyrazoles | HepG2 (Liver) | 2 | [4] |

| Indole-Pyrazole Hybrids | HCT116 (Colon) | < 23.7 | [4] |

| MCF7 (Breast) | < 23.7 | [4] | |

| HepG2 (Liver) | < 23.7 | [4] | |

| A549 (Lung) | < 23.7 | [4] | |

| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast) | 0.25 | [4] |

| Pyrazole Benzothiazole Hybrids | HT29 (Colon) | 3.17 - 6.77 | [5] |

| PC3 (Prostate) | 3.17 - 6.77 | [5] | |

| A549 (Lung) | 3.17 - 6.77 | [5] | |

| U87MG (Glioblastoma) | 3.17 - 6.77 | [5] | |

| Pyrazole Ring-Containing Isolongifolanone Derivatives | MCF7 (Breast) | 5.21 | [5] |

| Diphenyl Pyrazole-Chalcone Derivatives | HNO-97 (Head and Neck) | 10 - 10.56 | [6] |

Mechanisms of Anticancer Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Several pyrazole derivatives have been identified as potent inhibitors of EGFR.[6]

References

- 1. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cyclin A2 Mutagenesis Analysis: A New Insight into CDK Activation and Cellular Localization Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin A2-Cyclin-Dependent Kinase 2 Cooperates with the PLK1-SCFβ-TrCP1-EMI1-Anaphase-Promoting Complex/Cyclosome Axis To Promote Genome Reduplication in the Absence of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

The Rise of 1H-Pyrazole-3-Carboxamide Derivatives as Potent Kinase Inhibitors: A Technical Guide

Abstract

The 1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This technical guide provides an in-depth overview of this important class of compounds, targeting researchers, scientists, and drug development professionals. We will delve into their synthesis, structure-activity relationships (SAR), and their inhibitory activity against key kinase targets, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This guide consolidates quantitative biological data, details experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The pyrazole ring system has been extensively utilized in medicinal chemistry due to its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Specifically, the this compound core has proven to be a highly effective framework for developing potent kinase inhibitors.[1] Several approved drugs, such as Crizotinib and Encorafenib, feature a pyrazole ring, highlighting the clinical significance of this scaffold.[2] This guide will focus on a specific series of these derivatives that have shown remarkable efficacy against critical cancer targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy, involving the coupling of a pyrazole carboxylic acid core with a variety of amine-containing fragments. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis

A common synthetic route involves the initial preparation of a substituted 4-nitro-1H-pyrazole-3-carboxylic acid. This intermediate is then coupled with a desired amine, followed by the reduction of the nitro group to an amine. Subsequent functionalization of this amino group with various heterocyclic or aromatic moieties yields the final this compound derivatives.[3]

For instance, the synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives can be achieved by first coupling 4-nitro-1H-pyrazole-3-carboxylic acid with a series of amines.[3] This is followed by a reduction reaction to generate the key 4-amino-1H-pyrazole-3-carboxamide intermediate.[3] This intermediate can then undergo a substitution reaction with a heterocyclic compound, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to yield the target compounds.[3]

dot

Caption: General synthetic workflow for 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives.

Kinase Inhibition Profile

This compound derivatives have demonstrated potent inhibitory activity against a range of kinases, with particular success in targeting FLT3 and CDKs, both of which are crucial in the pathogenesis of acute myeloid leukemia (AML) and other cancers.

FLT3 Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells.[3] Several this compound derivatives have been developed as highly potent FLT3 inhibitors.

CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[4] The ability to inhibit multiple CDKs, such as CDK2 and CDK4, can lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of selected this compound derivatives against FLT3, CDK2, and CDK4.

| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Reference |

| FN-1501 | 2.33 | 1.02 | 0.39 | [3] |

| Compound 8t | 0.089 | 0.719 | 0.770 | [3] |

Data Presentation: Cellular Anti-proliferative Activity

The anti-proliferative effects of these compounds have been evaluated in human acute myeloid leukemia cell lines, such as MV4-11, which harbors an FLT3-ITD mutation.

| Compound | MV4-11 GI50 (nM) | Reference |

| Compound 8t | 1.22 | [3] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate for FLT3), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.[5][6]

Cell Proliferation Assay

The anti-proliferative activity of the compounds is assessed using cell-based assays. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly employed methods.

Protocol: MV4-11 Cell Proliferation Assay

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5 x 10^3 cells per well.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells. The GI50 values are then determined.[7]

dot

Caption: Experimental workflows for in vitro kinase inhibition and cell proliferation assays.

Signaling Pathways

The targeted kinases, FLT3 and CDKs, are integral components of critical signaling pathways that regulate cell proliferation, survival, and differentiation.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

In AML, constitutively active FLT3 mutants drive leukemogenesis through the activation of several downstream signaling pathways, including:

-

RAS/MAPK Pathway: Promotes cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

STAT5 Pathway: Promotes cell proliferation and survival.[8][9]

Inhibition of FLT3 by this compound derivatives blocks these downstream signals, leading to the suppression of leukemia cell growth.

dot

Caption: Simplified FLT3 signaling pathway and its inhibition in AML.

CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, orchestrate the progression of the cell cycle through distinct phases (G1, S, G2, M).[10] For example, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex are crucial for the G1/S transition.[11] By inhibiting these CDKs, this compound derivatives can induce cell cycle arrest, preventing cancer cells from replicating.

dot

Caption: Overview of CDK-mediated cell cycle progression and points of inhibition.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of kinase inhibitors with significant potential for the treatment of cancer, particularly AML. Their potent and often multi-targeted inhibition of key kinases like FLT3 and CDKs provides a strong rationale for their continued development. Future research will likely focus on optimizing the selectivity profiles of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties, and exploring their efficacy in combination with other anti-cancer agents. The versatility of the this compound scaffold ensures that it will remain a valuable platform for the discovery of novel kinase inhibitors for years to come.

References

- 1. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Cell Proliferation Assay [bio-protocol.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

"exploring the DNA-binding potential of pyrazole scaffolds"

An In-depth Technical Guide to the DNA-Binding Potential of Pyrazole Scaffolds

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1],[2] A significant area of interest for researchers and drug development professionals is the interaction of pyrazole derivatives with deoxyribonucleic acid (DNA). DNA is the primary intracellular target for many anticancer drugs, and molecules that can bind to it effectively can disrupt cellular processes like replication and transcription, ultimately leading to apoptosis in cancer cells.[3],[4]

The planar, electron-rich system of the pyrazole ring allows it to interact with DNA through various modes, most notably by fitting into the minor groove or intercalating between base pairs.[5],[6] The versatility of the pyrazole scaffold allows for synthetic modifications, such as the addition of flexible side chains or positively charged groups, which can significantly enhance DNA binding affinity and specificity.[7],[5] This technical guide provides a comprehensive overview of the DNA-binding potential of pyrazole scaffolds, summarizing key quantitative data, detailing experimental methodologies for assessing these interactions, and visualizing the workflows and mechanisms involved.

Quantitative Analysis of Pyrazole-DNA Interactions

The efficacy of pyrazole derivatives as DNA-binding agents is quantified through various metrics, including binding constants (Kb), which measure the affinity of the compound for DNA, and IC50 values, which indicate the concentration required to inhibit 50% of a specific biological process, such as cancer cell proliferation.

Table 1: DNA-Binding Constants of Pyrazole Derivatives

| Compound | Binding Constant (Kb) (M-1) | Method | Target DNA | Reference |

| pym-5 | 1.06 x 105 | UV-Vis Absorption | Calf Thymus (CT-DNA) | [5],[8] |

| pyz-5 | 8.83 x 104 | UV-Vis Absorption | Calf Thymus (CT-DNA) | [5] |

| pym-55 | 6.85 x 104 | UV-Vis Absorption | Calf Thymus (CT-DNA) | [5] |

| pym-n | 1.64 x 104 | UV-Vis Absorption | Calf Thymus (CT-DNA) | [5] |

Table 2: Cytotoxic Activity (IC50) of DNA-Binding Pyrazole Derivatives

| Compound(s) | Cell Line(s) | IC50 (µM) | Reference |

| 5e, 5q | Various Human Cancer | < 13 | [7],[4] |

| 24 | Murine L1210 Leukemia | 0.0074 (7.4 nM) | [9] |

| 9e | PACA2 (Pancreatic) | 27.6 | [10] |

| 7d | MCF7 (Breast) | 42.6 | [10] |

| 9d | HeLa (Cervical) | 23.6 | [11] |

| 9d | A549 (Lung) | 37.59 | [11] |

Table 3: Molecular Docking Binding Energies

| Compound | Binding Energy (kcal/mol) | Target | Reference |

| pym-5 | -49.67 | DNA Minor Groove | [5] |

| pyz-5 | -44.56 | DNA Minor Groove | [5] |

| 1.6 | -7.5 | DNA | [12] |

| 7d | -27.81 | Bcl2 Protein | [10] |

| 9e | -22.0 | p53 Mutant Protein | [10] |

Experimental Protocols for Assessing DNA Interaction

Evaluating the interaction between pyrazole scaffolds and DNA involves a combination of spectroscopic, hydrodynamic, and computational methods.

UV-Visible Absorption Spectroscopy

This technique is used to determine the binding mode and calculate the binding constant (Kb). The interaction of a compound with DNA typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (CT-DNA) in a Tris-HCl buffer (pH 7.4).[5] The purity of the DNA solution should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[13]

-

Titration: Keep the concentration of the pyrazole compound constant while incrementally adding increasing concentrations of the CT-DNA solution.

-

Measurement: Record the UV-Vis absorption spectrum after each addition of DNA.

-

Data Analysis: Plot the change in absorbance against the inverse of the DNA concentration. The binding constant (Kb) is calculated from the ratio of the intercept to the slope of the plot according to the Wolfe-Shimer equation.[5]

Fluorescence Spectroscopy

Fluorescence quenching assays are employed to study the binding mechanism. A common method involves a competitive binding study with ethidium bromide (EB), a known DNA intercalator that fluoresces strongly when bound to DNA.

Protocol:

-

EB-DNA Complex Formation: Prepare a solution of the EB-DNA complex in Tris-HCl buffer and allow it to reach a steady state of fluorescence.

-

Titration: Add increasing concentrations of the pyrazole compound to the EB-DNA solution.

-

Measurement: Record the fluorescence emission spectrum (typically excited around 470-520 nm) after each addition of the compound.

-

Data Analysis: A significant decrease in the fluorescence intensity of the EB-DNA complex suggests that the pyrazole compound is displacing EB, indicating an intercalative binding mode or strong competitive binding.[5],[8]

Viscosity Measurement

This hydrodynamic method provides strong evidence for the mode of DNA binding. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity, while non-intercalative groove binding causes little to no change.

Protocol:

-

Solution Preparation: Prepare solutions of CT-DNA at a constant concentration in a buffer.

-

Titration: Add increasing amounts of the test compound to the DNA solution.

-

Measurement: Measure the flow time of the solutions using a viscometer submerged in a constant temperature water bath.

-

Data Analysis: Calculate the relative specific viscosity (η/η₀)¹ᐟ³ and plot it against the ratio of the compound concentration to the DNA concentration. A significant increase in relative viscosity is characteristic of intercalation.[5]

Molecular Docking

Computational docking simulations predict the preferred binding mode, binding energy, and specific interactions (e.g., hydrogen bonds, van der Waals forces) between the pyrazole ligand and a DNA model.

Protocol:

-

Structure Preparation: Obtain a 3D structure of DNA (e.g., from the Protein Data Bank, PDB ID: 1DNH).[4] Prepare the 3D structure of the pyrazole ligand and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to place the ligand into the DNA's minor or major grooves or between base pairs. The program calculates the most favorable binding poses and scores them based on binding energy.

-

Analysis: Analyze the lowest energy poses to identify the primary binding site and the key molecular interactions, such as hydrogen bonds with DNA bases or the phosphate backbone.[6],[12]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate the logical flow of experiments and the potential mechanisms of action.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities [jstage.jst.go.jp]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1H-Pyrazole-3-Carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 1H-pyrazole-3-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. This document details the protocols for key in silico experiments, presents quantitative data from various studies in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors targeting a range of biological macromolecules.[1] These compounds have shown significant promise in cancer therapy by targeting protein kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).[2][3] In silico modeling plays a pivotal role in the rational design and optimization of these derivatives, enabling the prediction of their binding modes, affinities, and pharmacokinetic properties before their synthesis and biological evaluation.

Molecular Docking of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and for elucidating the structural basis of ligand-receptor interactions.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a typical molecular docking procedure for a this compound derivative against a protein kinase target using AutoDock Vina.

1. Ligand Preparation:

- Obtain the 3D structure of the this compound derivative. This can be done using chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., .mol2 or .pdb).

- Use Open Babel or a similar tool to convert the ligand file to the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.

2. Receptor Preparation:

- Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

- Prepare the protein using software like UCSF Chimera or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

- Save the prepared receptor in the .pdbqt format.

3. Grid Box Definition:

- Define a grid box that encompasses the binding site of the receptor. The dimensions and coordinates of the grid box are crucial for a focused and efficient docking simulation. For kinase inhibitors, the grid is typically centered on the ATP-binding pocket.

- Example grid dimensions for a kinase target could be 25 Å x 25 Å x 25 Å with a grid-point spacing of 1.000 Å.[4][5]

4. Docking Simulation:

- Run AutoDock Vina from the command line, specifying the prepared ligand and receptor files, the grid box parameters, and an output file for the docked poses.

- The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 1000, depending on the desired balance between accuracy and computational time.[6]

5. Analysis of Results:

- Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

- The binding affinity, reported in kcal/mol, provides an estimate of the binding strength.

Quantitative Docking Data

The following table summarizes the binding affinities of various this compound derivatives against different biological targets as predicted by molecular docking studies.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference(s) |

| 4-(carbamoylamino)-1-[7-(propan-2-yloxy)naphthalen-1-yl]-1H-pyrazole-3-carboxamide | ITK | -9.3 | [7] |

| Pyrazole-based derivative 19b | HT29 Colon Cancer Cell Line Receptor (2N8A) | -8.20 | [8] |

| Pyrazole-based derivative 3 | Cyclooxygenase-1 (COX-1) | -8.1 | [4] |

| Pyrazole-based derivative 2 | Interleukin-1 receptor-associated kinase-4 (IRAK-4) | -9.1 | [4] |

| 5-(2,5-dimethyl-3-thienyl)-1h-pyrazole-3-carboxamide | Phospholipase A2 (PLA2) | -7.6 | [4] |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses. These simulations are used to assess the stability of the complex and to refine the binding mode.

Experimental Protocol: MD Simulation using GROMACS

This protocol describes a general workflow for running an MD simulation of a protein-1H-pyrazole-3-carboxamide complex using GROMACS.

1. System Preparation:

- Start with the best-docked pose of the ligand-receptor complex obtained from molecular docking.

- Generate the topology for the protein using the pdb2gmx module in GROMACS, selecting a suitable force field such as CHARMM36.[9]

- Generate the topology and parameter files for the this compound ligand using a tool like the SwissParam or CGenFF server, which are compatible with the CHARMM force field.[9][10]

2. Solvation and Ionization:

- Create a simulation box (e.g., cubic or dodecahedron) around the complex.

- Solvate the system with a water model like TIP3P.

- Add ions (e.g., Na+ or Cl-) to neutralize the system.

3. Energy Minimization:

- Perform energy minimization to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm.

4. Equilibration:

- Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

- Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

5. Production MD Run:

- Run the production MD simulation for a desired length of time (e.g., 50-100 ns) with the position restraints removed.

6. Trajectory Analysis:

- Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study the persistence of key interactions.

ADMET and Drug-Likeness Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Experimental Protocol: ADMET Prediction using SwissADME

The SwissADME web server is a user-friendly tool for predicting the ADMET properties and drug-likeness of small molecules.

1. Input Molecule:

- Navigate to the SwissADME website.

- Provide the structure of the this compound derivative either by drawing it using the provided molecular editor or by pasting a SMILES string.

2. Run Prediction:

- Initiate the prediction by clicking the "Run" button.

3. Analyze Results:

- The server provides a comprehensive output of various physicochemical properties, pharmacokinetic predictions (e.g., GI absorption, BBB permeation), drug-likeness based on different rules (e.g., Lipinski's rule of five), and potential medicinal chemistry issues (e.g., PAINS alerts).

Predicted ADMET Properties

The following table shows a representative set of predicted ADMET properties for a hypothetical this compound derivative.

| Property | Predicted Value/Classification | Desired Range/Outcome |

| Physicochemical Properties | ||

| Molecular Weight | 350.4 g/mol | < 500 g/mol |

| LogP | 2.5 | ≤ 5 |

| H-bond Donors | 3 | ≤ 5 |

| H-bond Acceptors | 5 | ≤ 10 |

| Pharmacokinetics | ||

| GI Absorption | High | High |

| BBB Permeant | No | Varies by target |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Yes (≤ 1 violation) |

| Medicinal Chemistry | ||

| PAINS Alert | 0 alerts | 0 alerts |

Visualization of Signaling Pathways and Workflows

Understanding the biological context of the target is essential for effective drug design. Many this compound derivatives exert their anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle.

CDK4/6 Signaling Pathway

The diagram below illustrates the role of the CDK4/6-Cyclin D complex in the G1 phase of the cell cycle and how its inhibition by compounds like this compound derivatives can lead to cell cycle arrest.[11][12][13][14][15] Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6.[12] The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein.[13] This phosphorylation causes Rb to release the E2F transcription factor, which then promotes the transcription of genes required for the S phase, leading to cell proliferation.[14] Inhibitors targeting CDK4/6 prevent the phosphorylation of Rb, keeping it bound to E2F and thus arresting the cell cycle in the G1 phase.[13]

In Silico Drug Discovery Workflow

The following diagram outlines a typical computational workflow for the discovery and optimization of this compound-based inhibitors.

References

- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicalresearchjournal.org [medicalresearchjournal.org]

- 6. Aromatic interactions at the ligand-protein interface: Implications for the development of docking scoring functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imtm.cz [imtm.cz]

- 8. medicalresearchjournal.org [medicalresearchjournal.org]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Substituted Pyrazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and ability to participate in various biological interactions have made it a focal point in the discovery of novel therapeutic agents.[2] This technical guide delves into the intricate structure-activity relationships (SAR) of substituted pyrazole carboxamides, a class of compounds demonstrating a remarkable breadth of pharmacological activities, including kinase inhibition, antimicrobial effects, and modulation of key receptors. This document provides a comprehensive overview of quantitative SAR data, detailed experimental protocols, and visual representations of key biological pathways and structural relationships to aid researchers in the design and development of next-generation pyrazole carboxamide-based therapeutics.

Kinase Inhibition: A Primary Target for Pyrazole Carboxamides

Substituted pyrazole carboxamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1]

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition is a validated strategy in oncology.[3] Several studies have explored N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.[4][5]

Table 1: Structure-Activity Relationship of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase Inhibitors

| Compound | R1 (at N1-phenyl) | R2 (at C3-phenyl) | R3 (at N-phenyl) | Aurora A IC50 (µM)[5] | HCT116 IC50 (µM)[5] | MCF-7 IC50 (µM)[5] |

| 10a | H | H | H | 2.45 ± 0.21 | >50 | >50 |

| 10d | 4-OCH3 | H | H | 1.23 ± 0.15 | 15.8 ± 1.2 | 21.4 ± 1.8 |

| 10e | 4-Cl | H | H | 0.16 ± 0.03 | 0.39 ± 0.06 | 0.46 ± 0.04 |

| 10f | 4-F | H | H | 0.58 ± 0.07 | 2.7 ± 0.3 | 3.5 ± 0.4 |

| 10g | H | 4-OCH3 | H | 3.12 ± 0.28 | >50 | >50 |

| 10h | H | 4-Cl | H | 1.89 ± 0.17 | 25.6 ± 2.1 | 33.1 ± 2.9 |

| 10k | H | H | 4-OCH3 | 0.88 ± 0.09 | 8.9 ± 0.7 | 11.2 ± 1.0 |

| 10l | H | H | 4-Cl | 0.41 ± 0.05 | 1.2 ± 0.1 | 1.8 ± 0.2 |

Data extracted from Lu et al., 2012.[5]

The SAR studies reveal that electron-withdrawing groups at the R1 and R2 positions are favorable for inhibitory activity.[4] Specifically, a 4-chloro substitution on the N1-phenyl ring (compound 10e) resulted in the most potent Aurora A inhibition and antiproliferative activity against HCT116 and MCF-7 cancer cell lines.[5]

A common method for determining Aurora kinase A inhibitory activity is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[2]

-

Reagent Preparation : Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[2] Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup : In a 384-well plate, add the test inhibitor, the Aurora A enzyme, and a substrate/ATP mix.[2]

-

Incubation : Incubate the reaction mixture at room temperature for 60 minutes.[2]

-

Signal Generation : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

-

Luminescence Detection : Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.[2] The IC50 value is then calculated from the dose-response curve.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is implicated in various cancers, and pyrazole carboxamides have been designed as covalent pan-FGFR inhibitors.[6]

Table 2: In Vitro Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Inhibitors

| Compound | FGFR1 IC50 (nM)[6] | FGFR2 IC50 (nM)[6] | FGFR3 IC50 (nM)[6] | FGFR2 V564F IC50 (nM)[6] | NCI-H520 IC50 (nM)[6] | SNU-16 IC50 (nM)[6] | KATO III IC50 (nM)[6] |

| 10h | 46 | 41 | 99 | 62 | 19 | 59 | 73 |

Data extracted from Liu et al., 2024.[6]

Compound 10h demonstrated nanomolar activity against wild-type FGFR1, 2, and 3, as well as the gatekeeper mutant FGFR2 V564F.[6] It also showed potent antiproliferative activity against various cancer cell lines.[6] An X-ray co-crystal structure confirmed that 10h binds irreversibly to FGFR1.[6]

Antimicrobial Activity of Pyrazole Carboxamides

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted pyrazole carboxamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8][9]

Antibacterial Activity

Several series of pyrazole carboxamides have been synthesized and evaluated for their antibacterial properties.[7][8]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Carboxamide Derivatives against Bacterial Strains

| Compound | S. aureus MIC (µg/mL)[8] | B. subtilis MIC (µg/mL)[8] | E. coli MIC (µg/mL)[8] | P. aeruginosa MIC (µg/mL)[8] |

| 5a | 125 | 250 | 250 | 500 |

| 5b | 62.5 | 125 | 125 | 250 |

| 5g | 62.5 | 62.5 | 125 | 125 |

| Ampicillin | 250 | 100 | 250 | >1000 |

| Ciprofloxacin | 250 | 250 | 125 | 250 |

Data extracted from a 2024 study on 1-(6-(benzylamino)pyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxamide derivatives.[8]

Compounds 5b and 5g, in particular, showed potent effects against certain bacterial strains, in some cases outperforming standard antibiotics like ampicillin.[8]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

-

Preparation of Antimicrobial Agent : Prepare a stock solution of the test compound and perform serial two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

-

Inoculum Preparation : Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[6]

-

Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).[6]

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours.[6]

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Antifungal Activity

Pyrazole carboxamides have also been extensively investigated as antifungal agents, particularly as succinate dehydrogenase (SDH) inhibitors.[12][13][14]

Table 4: In Vitro Antifungal Activity of Pyrazole-Aromatic Carboxamides

| Compound | Botrytis cinerea EC50 (µg/mL)[12] | Rhizoctonia cerealis EC50 (µg/mL)[12] | Sclerotinia sclerotiorum EC50 (µg/mL)[12] |

| 11ea | >50 | 0.93 | 6.24 |

| A1 (lead) | 10.32 | 2.01 | 4.87 |

| Thifluzamide | 15.83 | 23.09 | 7.35 |

Data extracted from Song et al., 2021.[12]

Compound 11ea exhibited significantly more potent activity against R. cerealis than the lead compound and the commercial fungicide thifluzamide.[12] Molecular docking studies suggest that the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold contributes to the increased antifungal activity.[12]

The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[8]

-

Sample Preparation : Homogenize tissue or cell samples in an ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.[4]

-

Reaction Mixture : Prepare a reaction mixture containing a suitable buffer, the substrate (succinate), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[8]

-

Initiation and Measurement : Initiate the reaction by adding the sample to the reaction mixture. Measure the decrease in absorbance at 600 nm over time in a kinetic mode. The rate of absorbance change is proportional to the SDH activity.[4]

-

Inhibitor Studies : To determine the IC50 of a test compound, perform the assay in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration.[8]

Modulation of Cannabinoid and Opioid Receptors

Beyond kinase inhibition and antimicrobial activity, substituted pyrazole carboxamides have been developed as modulators of G protein-coupled receptors (GPCRs), such as cannabinoid and opioid receptors.

Cannabinoid Receptor Antagonism

A series of pyrazole derivatives have been designed as potent and selective antagonists for the brain cannabinoid CB1 receptor.[15] The lead compound for these studies was the biarylpyrazole SR141716A.[15]

Key structural requirements for potent CB1 receptor antagonistic activity include:

-

A para-substituted phenyl ring at the 5-position of the pyrazole.[15]

-

A carboxamido group at the 3-position.[15]

-

A 2,4-dichlorophenyl substituent at the 1-position.[15]

The most potent compound in one series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[15]

A common method to determine the binding affinity of a compound to the CB1 receptor is a competitive radioligand binding assay.[12]

-

Reagent Preparation : Prepare cell membranes expressing the CB1 receptor. Dilute a radiolabeled ligand (e.g., [³H]CP-55,940) and the test compound to various concentrations in an assay buffer.[12]

-

Assay Setup : In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound. Include wells for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled ligand).[12]

-

Incubation : Incubate the plate at 30°C for 90 minutes.[12]

-

Filtration : Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.[12]

-

Quantification : Measure the radioactivity on the filters using a scintillation counter.[12]

-

Data Analysis : Calculate the specific binding and determine the IC50 value of the test compound. The inhibition constant (Ki) can then be calculated from the IC50.[12]

μ-Opioid Receptor Agonism

Pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased agonists of the μ-opioid receptor (MOR), offering a potential strategy for developing new analgesics with fewer side effects.[16] An optimized compound, 17a, showed potent inhibition of cAMP with an EC50 of 87.1 nM and no β-arrestin recruitment.[16]

The functional activity of MOR agonists is often assessed by their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[3]

-

Cell Culture : Use cells stably expressing the MOR (e.g., HEK293 or CHO cells).[3]

-

Compound Preparation : Prepare serial dilutions of the test compound.[3]

-

Agonist Stimulation : Pre-treat the cells with the test compound, then stimulate them with a known MOR agonist (e.g., DAMGO) in the presence of forskolin (to elevate basal cAMP levels).[14]

-

cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[17]

-

Data Analysis : The signal is inversely proportional to the cAMP concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined from the dose-response curve.[3]

Conclusion

The substituted pyrazole carboxamide scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the substituents on the pyrazole core and its appended functionalities can lead to significant changes in biological activity and target selectivity. The provided data tables and experimental protocols offer a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and evaluation of new pyrazole carboxamide derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space holds great promise for addressing unmet medical needs across a wide range of diseases.

References

- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. benchchem.com [benchchem.com]